molecular formula C11H22N2O2 B14029533 trans-3-Amino-1-Boc-4-ethyl-pyrrolidine

trans-3-Amino-1-Boc-4-ethyl-pyrrolidine

Cat. No.: B14029533
M. Wt: 214.30 g/mol
InChI Key: ZFUJATNIGNCUKO-RKDXNWHRSA-N
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Description

TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE is a chemical compound with the molecular formula C11H22N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl group, an amino group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE typically involves the protection of the amino group and the introduction of the tert-butyl ester. One common method involves the reaction of 3-amino-4-ethylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In an industrial setting, the production of TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as boron trifluoride etherate adsorbed on anhydrous magnesium sulfate can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, secondary amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a tert-butyl ester makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-ethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-5-8-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1

InChI Key

ZFUJATNIGNCUKO-RKDXNWHRSA-N

Isomeric SMILES

CC[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C

Canonical SMILES

CCC1CN(CC1N)C(=O)OC(C)(C)C

Origin of Product

United States

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